![molecular formula C18H16ClNO8 B7469679 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a synthetic compound that has been synthesized by researchers to study its potential applications in scientific research. This compound is also known as "Perchloric acid" and has been found to have potential therapeutic applications due to its unique chemical structure.
作用機序
The mechanism of action of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid are still being studied. However, it has been found to have anti-inflammatory properties and has been shown to reduce the growth of cancer cells in vitro. It has also been found to have potential applications in the treatment of autoimmune disorders.
実験室実験の利点と制限
The advantages of using 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its complex synthesis method, which requires a high level of expertise in organic chemistry, and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid. One potential direction is to study its potential applications in the treatment of autoimmune disorders. Another direction is to study its mechanism of action in order to better understand its potential therapeutic applications. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound in order to maximize its therapeutic effects.
Conclusion:
In conclusion, 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a synthetic compound that has potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune disorders and cancer. However, further studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration.
合成法
The synthesis of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a complex process that involves several steps. The first step is the preparation of 2-aminoacetic acid, followed by the synthesis of 2-(4-Methoxyphenyl)chromen-4-ylidene. The final step involves the reaction of 2-aminoacetic acid with 2-(4-Methoxyphenyl)chromen-4-ylidene to form 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid. The synthesis of this compound requires a high level of expertise in organic chemistry and should only be carried out by trained professionals.
科学的研究の応用
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune disorders. It has also been found to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[[2-(4-methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4.ClHO4/c1-22-13-8-6-12(7-9-13)17-10-15(19-11-18(20)21)14-4-2-3-5-16(14)23-17;2-1(3,4)5/h2-10H,11H2,1H3,(H,20,21);(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGYPTALPKYMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NCC(=O)O)C3=CC=CC=C3O2.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
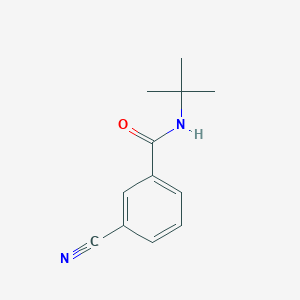
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
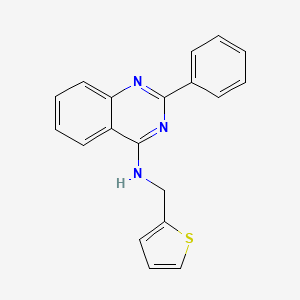
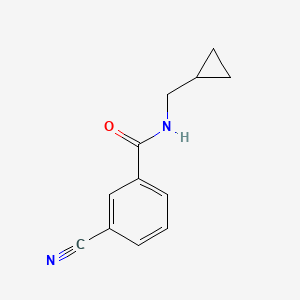
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
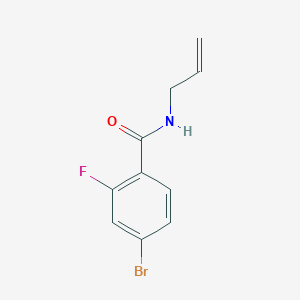
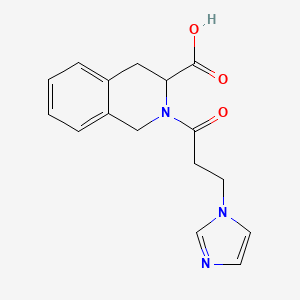
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)


![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)